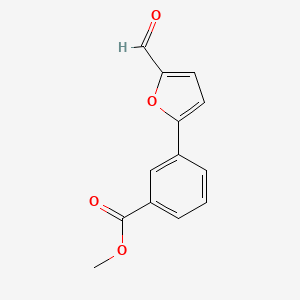

Methyl 3-(5-formyl-2-furyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJUCGRDCLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392613 | |

| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591723-69-2 | |

| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(5-formyl-2-furyl)benzoate

Abstract: Methyl 3-(5-formyl-2-furyl)benzoate is a multifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Featuring a central furan ring—a privileged scaffold in drug discovery—this molecule is decorated with three distinct functional groups: a methyl ester, an aromatic benzoate ring, and a reactive formyl (aldehyde) group. This unique combination allows for selective chemical modifications at multiple sites, making it an ideal intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications for researchers in drug development and materials science.

Molecular Identity and Physicochemical Properties

The structural identity of a compound is the foundation of its chemical behavior. This compound is characterized by a phenyl ring substituted with a methyl ester, which is in turn connected at its meta-position to the 2-position of a furan ring that bears a formyl group at its 5-position.

Chemical Structure

Caption: 2D structure of this compound.

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance and literature searches. The compound is systematically named based on IUPAC conventions, and its CAS number provides a unique identifier.

| Property | Value |

| Systematic IUPAC Name | methyl 3-(5-formylfuran-2-yl)benzoate |

| CAS Number | 591723-69-2[1] |

| Molecular Formula | C₁₃H₁₀O₄[1] |

| Synonyms | 3-(5-formyl-2-furyl)benzoic acid methyl ester |

Physicochemical Data

These properties are essential for planning reactions, purification, and formulation.

| Property | Value |

| Molecular Weight | 230.22 g/mol [1] |

| Physical State | Solid (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF); poorly soluble in water (Predicted). |

| Melting Point | Not experimentally determined in reviewed literature. |

| Boiling Point | Not experimentally determined in reviewed literature. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While experimental data for this specific molecule is not widely published, a predicted profile can be derived from the analysis of its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.6 – 9.8 | Singlet (s) |

| Furan-H (position 3) | 7.2 – 7.4 | Doublet (d) |

| Furan-H (position 4) | 6.6 – 6.8 | Doublet (d) |

| Benzoate Aromatic-H | 7.5 – 8.2 | Multiplet (m) |

| Ester Methyl (-OCH₃) | 3.9 – 4.0 | Singlet (s) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone and the presence of carbonyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 175 – 180 |

| Ester Carbonyl (C=O) | 165 – 168 |

| Furan & Aromatic Carbons | 110 – 155 |

| Ester Methyl Carbon (-OCH₃) | 52 – 54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aldehyde) | 2820 – 2850, 2720 – 2750 |

| C=O Stretch (Aldehyde) | 1690 – 1710 |

| C=O Stretch (Ester) | 1715 – 1730 |

| C=C Stretch (Aromatic/Furan) | 1500 – 1600 |

| C-O Stretch (Ester/Furan) | 1000 – 1300 |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ for C₁₃H₁₀O₄ would be observed at m/z = 230.0579.

Synthesis and Purification

The construction of the biaryl linkage between the furan and benzoate rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, valued for its mild conditions and high functional group tolerance.[2][3]

Retrosynthetic Analysis and Strategy Selection

The target molecule can be disconnected at the furan-phenyl C-C bond. This leads to two primary Suzuki coupling strategies:

-

Strategy A: Coupling of methyl 3-bromobenzoate with 5-formylfuran-2-boronic acid .

-

Strategy B: Coupling of 5-bromo-2-furaldehyde with (3-(methoxycarbonyl)phenyl)boronic acid .

Strategy B is often preferred as aryl bromides are typically stable and readily available, and the synthesis of the required phenylboronic acid is straightforward.

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure adapted from established methods for Suzuki couplings involving furan rings.[2][3]

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[4]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to the expected profiles (Section 2.0).

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its functional groups, allowing for a wide range of selective transformations.

Overview of Reactive Centers

Caption: Key reactive centers on the molecule.

Reactions of the Formyl Group

The aldehyde is a highly versatile handle for molecular elaboration.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) can be achieved with sodium borohydride (NaBH₄), which will not reduce the ester group under standard conditions.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields an amine.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is possible using a phosphonium ylide.

-

Condensation Reactions: Can participate in aldol or Knoevenagel condensations to form larger carbon skeletons.

Reactions of the Methyl Ester Group

The ester provides another site for modification, though it is generally less reactive than the aldehyde.

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup will yield the corresponding carboxylic acid.[5][6] This allows for differential functionalization if the aldehyde is protected first.

-

Amination/Amidation: Direct reaction with amines to form amides is possible, often requiring heat or specific catalysts.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding alcohols.

Reactions Involving the Heterocyclic and Aromatic Cores

-

Furan Ring: The furan ring is an electron-rich diene and can participate in Diels-Alder reactions.[7] It is sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[8][9] Electrophilic substitution on the furan ring is possible but can be less regioselective than on the benzene ring.

-

Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The ester is a deactivating meta-director, while the furan ring is an activating ortho-, para-director, leading to potentially complex substitution outcomes.

Applications in Research and Drug Development

The Furan Scaffold as a Privileged Motif

Heterocyclic compounds are cornerstones of medicinal chemistry, and the furan ring is a prominent structural motif in many clinically important drugs.[10][11] Furan derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[12][13][14] The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[10]

Role as a Versatile Synthetic Intermediate

This compound is not typically an end-product but rather a sophisticated intermediate. Its value lies in its potential for sequential, site-selective modifications. For example, a drug development professional could:

-

Use the aldehyde group as an anchor to introduce a pharmacophore via reductive amination.

-

Hydrolyze the ester to the carboxylic acid to improve solubility or create a new attachment point for another molecular fragment.

-

Utilize both functional groups to synthesize complex macrocycles or constrained analogues for structure-activity relationship (SAR) studies.

This versatility makes it a highly attractive starting material for building libraries of diverse compounds for high-throughput screening in the search for new drug candidates.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[1] Avoid inhalation of dust or contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of significant strategic importance for synthetic organic chemistry and drug discovery. Its well-defined structure, characterized by three distinct and orthogonally reactive functional groups, provides a robust platform for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical reactivity, as detailed in this guide, empowers researchers to fully exploit its potential as a key building block for the next generation of pharmaceuticals and functional materials.

References

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal significance of furan derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(24), 5553-5556. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved from [Link]

-

Fiveable. (n.d.). Methyl Benzoate Definition. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

-

Blog Chemical Co., Ltd. (2025). How does Methyl Benzoate react with alcohols?. Retrieved from [Link]

-

Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Retrieved from [Link]

-

Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan-based scaffold. Retrieved from [Link]

-

Karami, K., Nasrabadi, H. T., & Ghasemzadeh, M. A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. Retrieved from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]

-

ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate. Retrieved from [Link]

Sources

- 1. This compound | 591723-69-2 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 13. Pharmacological activity of furan derivatives [wisdomlib.org]

- 14. ijabbr.com [ijabbr.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-(5-formyl-2-furyl)benzoate

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-(5-formyl-2-furyl)benzoate (CAS No. 591723-69-2), a molecule of interest in synthetic chemistry and materials science.[1] For researchers, drug development professionals, and quality control scientists, unambiguous structural confirmation is paramount. This document moves beyond a simple data sheet, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for the elucidation and verification of this and structurally related compounds. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Functional Group Analysis

This compound is a bi-aryl compound featuring a central furan ring linking a benzaldehyde moiety to a methyl benzoate group. The key to interpreting its spectra lies in understanding the electronic influence of its constituent parts:

-

Methyl Ester Group (-COOCH₃): An electron-withdrawing group that influences the chemical shifts of the attached benzene ring.

-

Benzene Ring: A 1,3- (or meta-) substituted aromatic system. The substitution pattern is critical for predicting proton NMR splitting patterns.

-

Furan Ring: A five-membered aromatic heterocycle whose protons have characteristic chemical shifts.

-

Aldehyde Group (-CHO): A strongly electron-withdrawing group, featuring a highly deshielded proton and a distinct carbonyl stretch in the IR spectrum.

The interplay of these groups dictates the unique spectroscopic fingerprint of the molecule.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Proton (¹H) NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum in CDCl₃ would exhibit several distinct signals.

Causality of Predicted Signals:

-

Aldehyde Proton (H6): Expected to be the most downfield signal (δ ≈ 9.7 ppm). Its proximity to the highly electronegative oxygen and the anisotropic effect of the C=O bond cause significant deshielding. It will appear as a singlet as there are no adjacent protons.

-

Benzoate Protons (H2', H4', H5', H6'): These four protons on the benzene ring will appear in the aromatic region (δ ≈ 7.4 - 8.4 ppm).

-

H2' will likely be a sharp singlet or a narrow triplet, influenced by coupling to H4' and H6'.

-

H6' and H4' will appear as doublet of doublets due to ortho and meta coupling.

-

H5' will be a triplet, coupling to both H4' and H6'.

-

-

Furan Protons (H3, H4): These protons appear as doublets due to mutual coupling (³J ≈ 3-4 Hz). The proton adjacent to the aldehyde group (H4) will be further downfield than the proton adjacent to the benzene ring (H3).

-

Methyl Protons (H8'): The three protons of the methyl ester group will appear as a sharp singlet around δ ≈ 3.9 ppm, a characteristic region for methyl esters.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | 1H | N/A |

| Benzoate-H2' | 8.2 - 8.3 | Singlet (s) or Triplet (t) | 1H | J ≈ 1.5 |

| Benzoate-H6' | 8.0 - 8.1 | Doublet of Doublets (dd) | 1H | J ≈ 7.8, 1.5 |

| Benzoate-H4' | 7.8 - 7.9 | Doublet of Doublets (dd) | 1H | J ≈ 7.8, 1.5 |

| Benzoate-H5' | 7.5 - 7.6 | Triplet (t) | 1H | J ≈ 7.8 |

| Furan-H4 | 7.2 - 7.3 | Doublet (d) | 1H | J ≈ 3.7 |

| Furan-H3 | 6.8 - 6.9 | Doublet (d) | 1H | J ≈ 3.7 |

| Methyl-H8' | 3.9 - 4.0 | Singlet (s) | 3H | N/A |

Carbon (¹³C) NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.

Causality of Predicted Signals:

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The aldehyde carbonyl (C6) is typically more deshielded (δ ≈ 178-185 ppm) than the ester carbonyl (C7') (δ ≈ 165-167 ppm).

-

Aromatic & Furan Carbons: A complex set of signals between δ ≈ 110-160 ppm. The carbons directly attached to oxygen (C2, C5) or the ester/aldehyde groups (C1', C3', C5) will be the most downfield in this region.

-

Methyl Carbon (C8'): The methyl ester carbon will appear as a sharp, upfield signal around δ ≈ 52-53 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C6) | 178 - 185 |

| Ester Carbonyl (C7') | 165 - 167 |

| Furan (C2, C5) & Benzoate (C1', C3') | 125 - 160 (multiple signals) |

| Furan (C3, C4) & Benzoate (C2', C4', C5', C6') | 110 - 135 (multiple signals) |

| Methyl (C8') | 52 - 53 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Predicted Absorption Bands:

-

C=O Stretching: Two distinct and strong absorption bands will be prominent. The aldehyde C=O stretch appears at a higher wavenumber (≈ 1700-1710 cm⁻¹) than the ester C=O stretch (≈ 1720-1730 cm⁻¹) due to the conjugation with the furan ring.

-

C-H Stretching:

-

Aromatic/Furan C-H stretches appear just above 3000 cm⁻¹.

-

The aldehyde C-H stretch shows two characteristic, weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

Aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.

-

-

C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group will be visible in the 1100-1300 cm⁻¹ region.

-

Aromatic/Furan C=C Bending: Multiple bands in the fingerprint region (1450-1600 cm⁻¹) corresponding to the ring vibrations.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Furan C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium |

| Aldehyde C-H Stretch | ~2830, ~2730 | Weak (Characteristic) |

| Ester C=O Stretch | 1730 - 1720 | Strong, Sharp |

| Aldehyde C=O Stretch | 1710 - 1700 | Strong, Sharp |

| Aromatic/Furan C=C Bending | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the exact mass of the molecule (C₁₃H₁₀O₄), which is 230.0579.

-

Key Fragments: The molecule is expected to fragment at the ester and furan linkages.

-

Loss of Methoxy Radical (•OCH₃): A prominent peak at m/z 199, resulting from the cleavage of the methyl ester.

-

Loss of Methyl Formate (HCOOCH₃): A peak corresponding to the loss of the entire ester group.

-

Furan Ring Fragmentation: Cleavage can occur on either side of the furan ring, leading to characteristic benzoyl or furyl cations.

-

Sources

An In-depth Technical Guide to Methyl 3-(5-formyl-2-furyl)benzoate: A Versatile Bifunctional Intermediate for Research and Development

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile chemical building blocks is paramount. Compounds that possess multiple, orthogonally reactive functional groups are of particular interest as they serve as valuable scaffolds for the construction of complex molecular architectures. Methyl 3-(5-formyl-2-furyl)benzoate is one such molecule, incorporating a reactive aldehyde on a furan ring and a methyl ester on a phenyl ring. This unique arrangement of a formyl group, a furan moiety, and a benzoate ester makes it a highly attractive intermediate for the synthesis of novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway, potential applications, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The bifunctional nature of this compound allows for selective chemical transformations, opening avenues for the creation of diverse molecular libraries and targeted therapeutic agents.

Chemical Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is cataloged with a unique CAS number and possesses a defined molecular structure and weight. While extensive experimental data on its physical properties are not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 591723-69-2 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| IUPAC Name | methyl 3-(5-formylfuran-2-yl)benzoate | [1] |

| Synonyms | AKOS BAR-0569, ASISCHEM V56570, ZERENEX E/404757-5, ART-CHEM-BB B025501, 3-(5-formyl-2-furyl)benzoic acid methyl ester | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | White to off-white or pale yellow solid | Similar aromatic aldehydes and esters, such as Methyl 3-formylbenzoate, are solids at room temperature.[2] |

| Melting Point | Not available. Expected to be in the range of 100-150 °C. | Based on the melting points of structurally related compounds. |

| Boiling Point | Not available. Expected to be >300 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Insoluble in water. | The aromatic and ester functionalities confer solubility in organic media, while the overall structure is nonpolar enough to be insoluble in water. |

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. A plausible and widely applicable method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide.

The proposed two-step synthesis begins with the bromination of 2-furaldehyde to yield 5-bromo-2-furaldehyde. This intermediate is then coupled with methyl 3-(boronpinacolato)benzoate under Suzuki-Miyaura conditions to afford the final product. This strategy is highly efficient and tolerant of the functional groups present in the molecule.

Caption: Proposed two-step synthesis of this compound via bromination and subsequent Suzuki coupling.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-furaldehyde

-

To a solution of 2-furaldehyde (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-furaldehyde.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine 5-bromo-2-furaldehyde (1.0 eq), methyl 3-(boronpinacolato)benzoate (1.1 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as the final product.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.7 (s, 1H, -CHO), δ ~8.2-7.4 (m, 4H, Ar-H), δ ~7.3 (d, 1H, Furan-H), δ ~6.8 (d, 1H, Furan-H), δ ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (-CHO), δ ~166 (C=O, ester), δ ~155-120 (Ar-C and Furan-C), δ ~52 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1580, 1450 (C=C, aromatic/furan) |

| Mass Spec. (EI) | m/z (%) = 230 (M⁺), 201 (M⁺ - CHO), 199 (M⁺ - OCH₃), 171 |

The predicted ¹H NMR spectrum would show a characteristic singlet for the aldehydic proton at a downfield chemical shift (~9.7 ppm). The aromatic protons on the benzoate ring would appear as a complex multiplet, while the furan protons would likely present as two doublets. The methyl ester protons would be a sharp singlet around 3.9 ppm. The ¹³C NMR would confirm the presence of two carbonyl carbons (aldehyde and ester) and the various aromatic and furan carbons. The IR spectrum would be dominated by strong carbonyl stretching bands for the ester and aldehyde groups. Mass spectrometry should show a clear molecular ion peak at m/z = 230.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its synthetic versatility. The aldehyde and ester functionalities can be selectively targeted to build more complex molecules.

Caption: Reaction pathways illustrating the site-selective transformations of this compound.

-

Pharmaceutical Synthesis: The aldehyde group is a versatile handle for introducing nitrogen-containing heterocycles through reactions like reductive amination or condensation followed by cyclization.[3] This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds with amines, a prevalent linkage in many drug molecules.

-

Materials Science: The conjugated system of the furan and phenyl rings suggests potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde and ester groups can be used to polymerize or functionalize materials.

-

Agrochemicals: The furan nucleus is present in a number of biologically active compounds used in agriculture. This building block could be used to synthesize novel fungicides or pesticides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as methyl 2-formylbenzoate and other substituted formylbenzoates, can provide guidance on safe handling procedures.[4] The compound is expected to be an irritant and harmful if swallowed.

Table 4: GHS Hazard Information (Inferred from Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile bifunctional intermediate with significant potential in organic synthesis. Its unique combination of a reactive aldehyde and a modifiable ester group, bridged by a furan-phenyl scaffold, makes it an ideal starting material for the synthesis of a wide range of complex molecules. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a gateway to novel chemical entities with tailored properties. Adherence to appropriate safety protocols is essential when handling this and any laboratory chemical.

References

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available at: [Link]

-

UNIMAS Institutional Repository. Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Available at: [Link]

Sources

The Strategic Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate: A Technical Guide for Advanced Chemical Synthesis

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Methyl 3-(5-formyl-2-furyl)benzoate is a prime example of such a scaffold, incorporating two key reactive functionalities: a formyl group, which is a versatile handle for a myriad of chemical transformations, and a methyl ester, which can be readily hydrolyzed or aminated. The spatial arrangement of the furan and benzoate moieties further imparts a unique three-dimensional architecture, making it a compelling starting material for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides an in-depth technical overview of a robust and logical synthetic pathway to this compound, grounded in well-established and reliable synthetic methodologies.

Retrosynthetic Analysis: A Two-Step Approach to a Complex Scaffold

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-C bond between the furan and the benzene ring, pointing towards a cross-coupling reaction. The second key transformation is the introduction of the formyl group onto the furan ring, a classic electrophilic aromatic substitution. This leads to a synthetic strategy centered around two core reactions: a Palladium-catalyzed cross-coupling reaction to form the 2-arylfuran core, followed by a Vilsmeier-Haack formylation to install the aldehyde.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 2-Arylfuran Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups and the relatively low toxicity of the boron byproducts make it an ideal choice for this synthesis.[2]

Causality Behind Experimental Choices

The selection of a palladium catalyst, a suitable base, and a solvent system is critical for the success of the Suzuki coupling. A catalyst system of Pd(dppf)Cl2 is often effective for coupling aryl halides with heteroaryl boronic acids.[3] The base is required to activate the boronic acid for transmetalation, and an aqueous solution of a carbonate or phosphate is commonly employed. A mixed solvent system, such as toluene/ethanol/water or dioxane/water, is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-bromobenzoate | 215.04 | 1.0 eq | |

| 2-Furanboronic acid | 111.92 | 1.2 eq | |

| Pd(dppf)Cl2 | 816.64 | 0.03 eq | |

| K2CO3 | 138.21 | 2.0 eq | |

| Toluene | |||

| Ethanol | |||

| Water |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate, 2-furanboronic acid, Pd(dppf)Cl2, and K2CO3.

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-(2-furyl)benzoate.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Formylation of the Furan Ring via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[6] Furans are highly activated towards electrophilic aromatic substitution, and the formylation is expected to occur selectively at the C5 position, which is the most electron-rich and sterically accessible position.[6][7]

Mechanism and Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich furan ring. The resulting intermediate is then hydrolyzed during the workup to yield the aldehyde. The use of an excess of the Vilsmeier reagent can help to drive the reaction to completion.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-(2-furyl)benzoate | 202.20 | 1.0 eq | |

| N,N-Dimethylformamide (DMF) | 73.09 | Excess | |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 eq | |

| 1,2-Dichloroethane (DCE) | |||

| Sodium acetate | |||

| Ethyl acetate | |||

| Water |

Procedure:

-

In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve methyl 3-(2-furyl)benzoate in anhydrous 1,2-dichloroethane (DCE).

-

Add the solution of methyl 3-(2-furyl)benzoate dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the iminium salt.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the power of palladium-catalyzed cross-coupling and the classic Vilsmeier-Haack formylation, this versatile building block can be accessed in a straightforward manner. The presence of two distinct and reactive functional groups opens up a vast chemical space for further elaboration, making this compound a valuable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials with unique electronic and photophysical properties. Further optimization of reaction conditions and exploration of one-pot procedures could enhance the efficiency of this synthetic sequence, further solidifying the importance of this compound in the synthetic chemist's toolbox.

References

-

Hucke, A., & Cava, M. P. (Year). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Notes - Formylation of Furans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Gagnon, D., & Boudreault, P.-L. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 487-491. [Link]

-

Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

-

Howei Pharm. (n.d.). Cas List Page. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

Theoretical and Computational Analysis of Methyl 3-(5-formyl-2-furyl)benzoate: A Senior Application Scientist's Guide

An In-depth Technical Guide

Abstract

Methyl 3-(5-formyl-2-furyl)benzoate is a bifunctional organic molecule featuring a furan core substituted with a formyl group and a methyl benzoate moiety. This unique arrangement of electron-withdrawing and aromatic groups imparts distinct electronic and conformational properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry. We will explore its structural, electronic, spectroscopic, and reactivity properties through first-principles calculations, primarily leveraging Density Functional Theory (DFT). The methodologies detailed herein serve as a robust protocol for researchers and drug development professionals seeking to characterize and predict the behavior of novel small molecules.

Introduction: The Rationale for Computational Scrutiny

In modern chemical and pharmaceutical research, the in silico characterization of molecules prior to their synthesis and experimental testing is a cornerstone of efficient development. This computational-first approach, grounded in quantum mechanics, allows for the prediction of a molecule's behavior, saving significant time and resources. This compound presents an interesting case study. Its structure contains several key features:

-

A Furan Ring: An aromatic heterocycle known for its unique electronic properties and presence in numerous bioactive compounds.

-

A Formyl Group (-CHO): A potent electron-withdrawing group and a reactive site for nucleophilic attack, making it a key handle for further chemical modification.

-

A Methyl Benzoate Group: A bulky substituent that influences the molecule's overall conformation and electronic landscape.

Understanding the interplay of these functional groups is critical for predicting the molecule's reactivity, its potential as a drug scaffold, or its utility as a building block in organic synthesis. This guide will walk through the essential theoretical calculations required to build a comprehensive profile of this molecule.

Foundational Analysis: Molecular Geometry and Energetics

The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol: Geometry Optimization

The preferred method for this task is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable geometric parameters.

Step-by-Step Workflow:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search (Optional but Recommended): Due to the rotatable single bond between the furan and benzoate rings, multiple low-energy conformers may exist. A preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) is advisable to identify potential starting geometries.

-

DFT-based Optimization: The most promising low-energy conformer is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is run until the forces on each atom converge to a near-zero value, indicating that an energy minimum has been reached.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

The purpose of a frequency calculation following geometry optimization is to confirm that the found structure represents a true energy minimum. A stable structure will have no imaginary frequencies, whereas a transition state will have exactly one. The presence of imaginary frequencies indicates that the geometry is unstable with respect to the corresponding atomic displacement, meaning it is a saddle point on the potential energy surface, not a minimum. These frequencies are derived from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Therefore, performing this calculation is a mandatory self-validating step for any structural prediction.

Predicted Structural Parameters

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding steric hindrance and the planarity of the molecular system.

-

Inter-ring Dihedral Angle: The most significant conformational variable is the dihedral angle between the furan and benzoate rings. A smaller angle suggests a more planar, conjugated system, while a larger, twisted angle indicates steric clash between the rings.

-

Formyl Group Orientation: The orientation of the formyl group relative to the furan ring is also key. It is expected to be coplanar with the furan ring to maximize π-system conjugation.

Table 1: Key Predicted Geometric Parameters for this compound (Note: These are representative values. Actual calculated values would be populated here.)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

| C(furan)-C(benzoate) Bond Length | ~1.47 Å | Indicates the degree of single/double bond character. |

| Furan-Benzoate Dihedral Angle | e.g., 25.4° | Defines the molecular conformation and steric hindrance. |

| C(furan)-C(formyl) Bond Length | ~1.45 Å | Reflects conjugation with the aldehyde group. |

| O(carbonyl)-C(formyl)-H Angle | ~121° | Standard sp² geometry. |

Visualization of the Optimization Workflow

The logical flow from an initial guess to a validated stable structure can be visualized as follows:

Caption: Workflow for obtaining a validated minimum energy structure.

Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential

Once a stable geometry is confirmed, we can investigate the molecule's electronic structure. This is fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.

For this compound, the HOMO is expected to be localized on the electron-rich furan ring, while the LUMO is likely centered on the electron-deficient formyl group and benzoate ring.

Molecular Electrostatic Potential (MEP)

An MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the oxygen atoms of the formyl and ester groups.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are prone to nucleophilic attack. These are expected around the acidic hydrogen of the formyl group and potentially the hydrogen atoms on the aromatic rings.

The MEP map provides an intuitive guide to the molecule's reactive sites and is invaluable in predicting intermolecular interactions, such as hydrogen bonding or stacking interactions in a protein's active site.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) | Interpretation |

| HOMO Energy | e.g., -6.5 eV | Energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | e.g., -2.1 eV | Energy of the lowest energy available state; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV | Indicates high kinetic stability and low chemical reactivity. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative picture of charge distribution and bonding interactions. It transforms the complex, delocalized molecular orbitals into localized "natural bond orbitals" that correspond to the chemist's intuitive Lewis structure (bonds and lone pairs).

A key output is the second-order perturbation theory analysis , which quantifies the stabilizing energy (E(2)) from donor-acceptor interactions. For our molecule, this analysis can reveal:

-

Intramolecular Charge Transfer: The extent of electron delocalization from the furan ring (donor) to the formyl and benzoate groups (acceptors).

-

Hyperconjugation: Stabilizing interactions between filled bonding orbitals and empty anti-bonding orbitals. For example, the interaction between a lone pair on the furan oxygen and an adjacent C-C anti-bonding orbital (π*).

A large E(2) value for a particular donor-acceptor interaction signifies a strong electronic delocalization, which contributes significantly to the molecule's overall stability.

Predicted Spectroscopic Properties

Computational methods allow for the simulation of various spectra, which can be used to validate experimental results or to predict the spectral features of a yet-to-be-synthesized molecule.

Protocol: Simulating Spectra

-

IR and Raman: The vibrational frequencies and intensities are a direct output of the frequency calculation performed in Section 2.1. These harmonic frequencies are often systematically overestimated and should be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) for better agreement with experiment.

-

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated absolute shieldings are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

UV-Vis: Electronic transitions, which correspond to absorption in the UV-Visible range, are calculated using Time-Dependent DFT (TD-DFT). This method provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

Caption: Workflow for the simulation of molecular spectra.

Table 3: Summary of Predicted Spectroscopic Data

| Spectrum | Key Predicted Features | Significance |

| IR | Strong C=O stretch (~1700-1730 cm⁻¹), C-O stretches, Aromatic C-H stretches. | Confirms the presence of carbonyl (ester and aldehyde) and aromatic functionalities. |

| ¹H NMR | Distinct signals for formyl proton (~9-10 ppm), aromatic protons (7-8.5 ppm), and methyl protons (~3.9 ppm). | Provides a unique fingerprint for structural elucidation. Coupling patterns reveal connectivity. |

| ¹³C NMR | Carbonyl carbons (~165-190 ppm), aromatic carbons (~110-150 ppm). | Complements ¹H NMR for full structural assignment. |

| UV-Vis | Strong absorption bands (π→π* transitions) in the UV region, potentially extending into the visible depending on conjugation. | Characterizes the electronic transitions and provides information on the extent of the conjugated system. |

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to characterizing the theoretical properties of this compound. By systematically calculating its stable geometry, electronic structure, and spectroscopic signatures, we can build a detailed molecular profile. This in silico data provides a powerful foundation for:

-

Rational Drug Design: The MEP and FMO analyses can guide the design of derivatives with improved binding affinity to a target protein by identifying sites for modification.

-

Reaction Prediction: Understanding the molecule's reactivity allows for the prediction of its behavior in various chemical reactions, aiding in the design of synthetic routes.

-

Materials Science: The predicted electronic and optical properties (HOMO-LUMO gap, UV-Vis spectrum) can suggest potential applications in organic electronics or as a chromophore.

The protocols described herein are not limited to this specific molecule but represent a transferrable workflow for the computational investigation of any novel organic compound, embodying the principles of modern, predictive chemical science.

References

-

Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Glendening, E. D.; Landis, C. R.; Weinhold, F. (2012). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry, 34(16), 1429-1437.

-

Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.

-

Stratmann, R. E.; Scuseria, G. E.; Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224.

A Technical Guide to Methyl 3-(5-formyl-2-furyl)benzoate: Synthesis, Analogs, and Applications in Drug Discovery

Abstract

The furan ring is a cornerstone scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisosteric replacement for phenyl groups, often improving pharmacokinetic profiles.[1][2] This technical guide provides an in-depth examination of Methyl 3-(5-formyl-2-furyl)benzoate, a key heterocyclic building block. We will explore its synthesis, the design and preparation of its structural analogs and derivatives, and their potential as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this versatile compound class in the pursuit of novel therapeutics.

Introduction: The Significance of the Furan Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the five-membered furan ring is a recurring motif in a multitude of pharmacologically active agents.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6] The furan nucleus can enhance drug-receptor interactions through hydrogen bonding and π–π stacking, and its chemical versatility allows for strategic structural modifications to fine-tune efficacy and metabolic stability.[1]

This compound (CAS 591723-69-2) serves as a particularly valuable intermediate.[7] Its structure combines three key functional handles: an aldehyde, a furan ring, and a methyl benzoate group. This trifecta of reactivity allows for divergent synthesis, enabling the creation of large, structurally diverse libraries of compounds from a single, common core. This guide will dissect the synthetic routes to this core, explore the derivatization of each functional group, and discuss the biological implications of these modifications.

Synthesis of the Core Moiety: this compound

The most direct and industrially scalable approach to synthesizing the core structure involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its reliability in forming carbon-carbon bonds, particularly in the synthesis of biaryls and hetero-biaryls.[8]

The logical disconnection for this compound points to two primary starting materials: Methyl 3-bromobenzoate and 5-formyl-2-furanboronic acid .

Synthetic Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Expert Commentary on Synthesis

The primary challenge in Suzuki couplings involving furan boronic acids is the propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen, especially at elevated temperatures.[9][10]

-

Catalyst Choice: Modern palladium pre-catalysts are often preferred as they form the active Pd(0) species under milder conditions, minimizing boronic acid degradation.[9]

-

Base Selection: An aqueous base like potassium carbonate (K₂CO₃) is typically effective. The choice of base is critical for the transmetalation step and can significantly impact yield.[10]

-

Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common. This facilitates the interaction of the organic-soluble aryl halide and the water-soluble base.

Structural Analogs and Derivatives: A Universe of Possibilities

The true power of this compound lies in its capacity for selective modification at three distinct points. This allows for a systematic exploration of the structure-activity relationship (SAR).

Logical Relationship Diagram: Derivatization Strategies

Caption: Key derivatization pathways from the core molecule.

-

Modifications of the Formyl Group: The aldehyde is a versatile handle for introducing diversity.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a vast array of amine derivatives. This is a powerful method for introducing basic centers, which can be crucial for solubility and target engagement.

-

Oxidation: Mild oxidation (e.g., Pinnick oxidation) converts the aldehyde to a carboxylic acid, creating a new site for amide coupling.[11]

-

Condensation Reactions: Formation of imines, oximes, and hydrazones can introduce new hydrogen bonding patterns and steric bulk.

-

-

Modifications of the Ester Group: The methyl ester provides another avenue for derivatization.

-

Hydrolysis: Saponification with a base like NaOH or LiOH yields the corresponding carboxylic acid.[12] This introduces an acidic moiety and opens the door to amide bond formation with a diverse set of amines.

-

Amidation: Direct conversion to amides can be achieved, though hydrolysis followed by amide coupling is often more versatile.

-

-

Modifications of the Aromatic Systems: While more complex, changes to the substitution patterns on either the benzoate or furan rings can profoundly impact electronic properties and biological activity. This is typically achieved by starting with differently substituted precursors before the key coupling step.

Applications in Drug Discovery: Targeting Disease Pathways

Furan-based compounds have been investigated for a wide range of therapeutic applications.[3][4] The derivatives of this compound are particularly promising as scaffolds for kinase inhibitors, protein-protein interaction modulators, and agents targeting enzymes in metabolic pathways.

For instance, recent studies have identified (5-phenylfuran-2-yl)methanamine derivatives as potent inhibitors of human sirtuin 2 (SIRT2), a promising drug target for cancer and neurodegenerative diseases.[12][13] The general structure of these inhibitors shares a remarkable similarity to derivatives accessible from our core molecule, particularly those derived from reductive amination of the formyl group and hydrolysis/amidation of the ester.

Potential Biological Activity Profile

| Derivative Class | Potential Therapeutic Area | Rationale / Mechanism of Action |

| Amine Derivatives (from aldehyde) | Oncology, Neurodegeneration | Can act as hinge-binding motifs in kinase inhibitors; modulation of targets like SIRT2.[12] |

| Carboxylic Acids (from ester) | Anti-inflammatory, Metabolic | Introduction of acidic group can target enzyme active sites or improve solubility for oral bioavailability. |

| Amide Derivatives (from ester) | Antiviral, Antibacterial | Amide bonds are key structural features in many drugs, providing metabolic stability and H-bonding capability.[1] |

| Urea/Thiourea Derivatives | Oncology, Antiviral | Urea and thiourea moieties are known pharmacophores that can form critical interactions with protein targets.[12] |

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and derivatization of the core molecule.

Protocol 1: Synthesis of this compound (Core Molecule)

Objective: To synthesize the title compound via Suzuki-Miyaura cross-coupling.

Materials:

-

Methyl 3-bromobenzoate

-

5-Formyl-2-furanboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Argon or Nitrogen gas supply

Procedure:

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add Methyl 3-bromobenzoate (1.0 eq), 5-formyl-2-furanboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add Toluene (5 volumes), Ethanol (2 volumes), and a 2M aqueous solution of K₂CO₃ (2.5 eq).

-

Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[9]

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Synthesis of a Representative Derivative - {3-[5-(Anilinomethyl)-2-furyl]}benzoic acid

Objective: To demonstrate a two-step derivatization involving reductive amination of the aldehyde followed by hydrolysis of the ester.

Step A: Reductive Amination

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Amine Addition: Add aniline (1.1 eq). Stir for 10 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde or the ester.

-

Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine intermediate.

Step B: Ester Hydrolysis

-

Setup: Dissolve the crude amine intermediate from Step A in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).

-

Base Addition: Add lithium hydroxide (LiOH) (3.0 eq).

-

Reaction: Stir the mixture at 40 °C for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the reaction to room temperature and concentrate to remove the THF. Dilute with water and acidify to pH ~4-5 with 1M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the final derivative.

Conclusion and Future Outlook

This compound is a high-value scaffold for medicinal chemistry and drug discovery. Its facile, scalable synthesis via Suzuki coupling and the presence of three orthogonal functional groups provide a robust platform for generating diverse chemical libraries. The demonstrated link between furan-based structures and potent biological activities, such as SIRT2 inhibition, underscores the therapeutic potential of its derivatives.[12] Future research should focus on exploring a wider range of amine inputs for reductive amination and leveraging the carboxylic acid handle for bio-conjugation and prodrug strategies, further expanding the utility of this versatile chemical entity.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

-

methyl 2-fluoro-5-formylbenzoate - C9H7FO3, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Available at: [Link]

-

Methyl-2-formyl benzoate : A Review of Synthesis and Applications. UNIMAS Institutional Repository. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available at: [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Methyl 2-fluoro-5-formylbenzoate | C9H7FO3. PubChem. Available at: [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate.Google Patents.

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

-

Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

-

METHYL BENZOATE. Ataman Kimya. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

-

Methyl benzoate (CAS N° 93-58-3). ScenTree. Available at: [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. scispace.com [scispace.com]

- 7. This compound | 591723-69-2 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Furan Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a deceptively simple five-membered aromatic heterocycle, has established itself as a cornerstone of organic synthesis and medicinal chemistry. Its journey from a curiosity derived from bran to a privileged scaffold in blockbuster drugs is a testament to over two centuries of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted furans, detailing the evolution of their synthesis from classical name reactions to modern catalytic methodologies. We will dissect the causality behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will furnish detailed, step-by-step protocols for foundational synthetic methods, present quantitative data in structured formats, and utilize visualizations to illuminate complex reaction pathways and workflows, all grounded in authoritative, verifiable references.

A Historical Perspective: From Bran to Blockbusters

The story of furan begins not with the parent heterocycle itself, but with its derivatives. The name "furan" is derived from the Latin furfur, meaning bran, the very source of its earliest discovered compounds.[1]

-

1780: The first furan derivative, 2-furoic acid, was described by the Swedish chemist Carl Wilhelm Scheele.[1]

-

1831: Johann Wolfgang Döbereiner reported the discovery of furfural, another key derivative, which was later characterized by John Stenhouse.[1]

-

1870: Heinrich Limpricht achieved the first synthesis of furan itself, which he initially named "tetraphenol".[1]